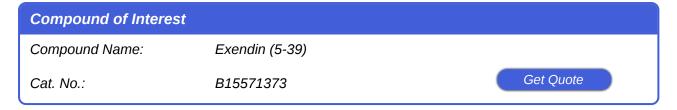


# Application Notes and Protocols: Exendin (9-39) in Models of Congenital Hyperinsulinism

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Congenital hyperinsulinism (HI) is a group of genetic disorders characterized by dysregulated and excessive insulin secretion from pancreatic β-cells, leading to persistent hypoglycemia.[1] [2] For severe forms, particularly those caused by inactivating mutations in the ATP-sensitive potassium (KATP) channels (encoded by ABCC8 and KCNJ11 genes), current medical therapies are often inadequate, necessitating pancreatectomy.[2][3] A promising therapeutic target is the glucagon-like peptide-1 receptor (GLP-1R), as its signaling pathway appears to play a significant role in insulin secretion, especially when KATP channels are dysfunctional.[4] [5]

Exendin (9-39), a specific antagonist of the GLP-1 receptor, has emerged as a potential therapeutic agent.[3][5][6] It is a truncated form of exendin-4, a peptide found in the saliva of the Gila monster.[4] While exendin-4 stimulates insulin secretion, exendin (9-39) inhibits it, making it a candidate for treating hyperinsulinemic conditions.[4] Preclinical and clinical studies have demonstrated that exendin (9-39) can suppress insulin secretion and ameliorate hypoglycemia in models of HI and in patients.[6][7][8][9]

These application notes provide a summary of the quantitative data from key studies on exendin (9-39) in HI models, detailed protocols for relevant in vitro and in vivo experiments, and diagrams of the pertinent signaling pathway and experimental workflows.



## **Data Presentation**

Table 1: Summary of In Vivo Efficacy of Exendin (9-39) in a Mouse Model of Congenital Hyperinsulinism (SUR-1-/-)

Parameter	Treatment Group	Result	Reference
Fasting Blood Glucose	Continuous subcutaneous infusion of exendin (9-39)	Significantly raised	[6]
Glucose Tolerance	Continuous subcutaneous infusion of exendin (9-39)	No effect	[6]
Insulin Sensitivity	Continuous subcutaneous infusion of exendin (9-39)	No effect	[6]
Plasma Glucose Levels	Exendin (9-39) administration		[3]
Insulin to Glucose Ratio	Exendin (9-39) administration	Decreased	[3]

Table 2: Summary of Clinical Efficacy of Exendin (9-39) in Patients with KATP-HI

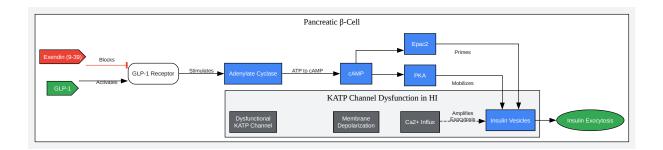


Parameter	Study Population	Dosing	Key Findings	Reference
Fasting Blood Glucose	9 subjects (15-47 years) with KATP-HI	Intravenous infusion: 100 pmol/kg/min (0- 120 min), 300 pmol/kg/min (120-240 min), 500 pmol/kg/min (240-360 min)	Mean nadir blood glucose and glucose AUC were significantly increased.	[6][7]
Insulin-to- Glucose Ratio	9 subjects (15-47 years) with KATP-HI	Intravenous infusion: 100 pmol/kg/min (0- 120 min), 300 pmol/kg/min (120-240 min), 500 pmol/kg/min (240-360 min)	Significantly lower during exendin (9-39) infusion compared to vehicle.	[6]
Fasting Hypoglycemia	Children with HI	Intravenous infusion	Significant reduction in the likelihood of fasting hypoglycemia.	[9]
Protein-Induced Hypoglycemia	Children with HI	Intravenous infusion	Prevented protein-induced hypoglycemia.	[8]
AUC of Fasting Plasma Glucose	Children with HI	Intravenous infusion	Increased by 20% compared to vehicle.	[9]
AUC of Insulin	Children with HI	Intravenous infusion	Fasting AUC of insulin decreased by 57%.	[9]

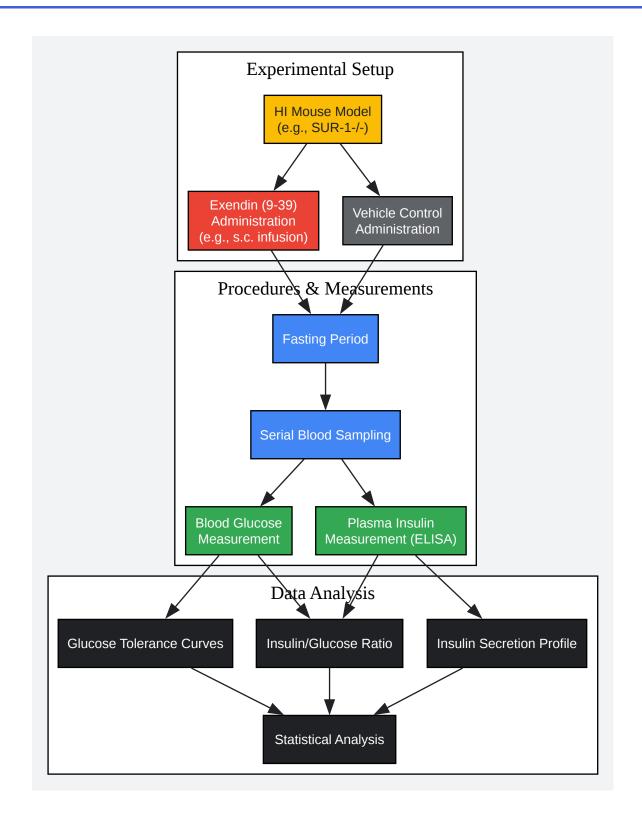


# **Mandatory Visualizations**









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